

# Gunagratinib: A Technical Guide to its Mechanism of Action on FGFR Pathways

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the mechanism of action of **gunagratinib** (ICP-192), a novel, orally active, irreversible pan-inhibitor of Fibroblast Growth Factor Receptors (FGFRs). **Gunagratinib** has demonstrated significant potential in the treatment of advanced solid tumors harboring FGFR pathway alterations, particularly in cholangiocarcinoma (CCA).

#### **Core Mechanism of Action**

**Gunagratinib** is a small molecule inhibitor that potently and selectively targets the FGFR family of receptor tyrosine kinases.[1][2] Its mechanism is characterized by the irreversible covalent binding to the ATP-binding pocket of FGFRs 1, 2, 3, and 4.[2][3] This irreversible action distinguishes it from first-generation, reversible FGFR inhibitors and contributes to its efficacy, including activity against acquired resistance mutations.[4]

By covalently binding to the receptor, **gunagratinib** effectively blocks the phosphorylation and subsequent activation of the intracellular kinase domains.[5] This inhibition prevents the initiation of downstream signaling cascades that are crucial for cell proliferation, differentiation, survival, and angiogenesis.[1][5] The primary pathways attenuated by **gunagratinib** are:

 RAS-RAF-MEK-MAPK Pathway: Inhibition of this pathway curtails excessive cell proliferation and differentiation.[5]



- PI3K-AKT-mTOR Pathway: Blocking this cascade promotes apoptosis (programmed cell death) by inhibiting survival signals.[5]
- JAK-STAT Pathway: Attenuation of this pathway can reduce tumor invasion, metastasis, and immune evasion.[5]
- PLCy Pathway: Inhibition of PLCy signaling plays a role in regulating tumor cell metastasis.
   [5]

Dysregulation of these pathways through FGFR gene fusions, rearrangements, mutations, or amplifications is a known driver in various cancers. **Gunagratinib**'s ability to comprehensively inhibit these signals underscores its therapeutic potential.

## **Biochemical and Clinical Efficacy**

**Gunagratinib** exhibits potent inhibitory activity across the primary FGFR isoforms and has demonstrated promising clinical responses in patients with previously treated, locally advanced, or metastatic cholangiocarcinoma harboring FGFR alterations.

Table 1: Biochemical Inhibitory Activity of Gunagratinib

| Target | IC50 Value (nM) |
|--------|-----------------|
| FGFR1  | 1.4[5][6]       |
| FGFR2  | 1.5[5][6]       |
| FGFR3  | 2.4[5][6]       |
| FGFR4  | 3.5[5][6]       |

IC50: The half maximal inhibitory concentration, indicating the potency of the drug.

Table 2: Clinical Efficacy in Cholangiocarcinoma (Phase IIa Study)



| Endpoint                                | Result         |
|-----------------------------------------|----------------|
| Objective Response Rate (ORR)           | 52.9%[2]       |
| Disease Control Rate (DCR)              | 94.1%[2]       |
| Median Progression-Free Survival (mPFS) | 6.93 months[2] |

Data from the Phase IIa dose-expansion portion of study NCT03758664 as of the September 5, 2022 cutoff date.[2]

Table 3: Common Treatment-Related Adverse Events (TRAEs) in Phase I/IIa Trials (>20% incidence)

| Adverse Event                              | Frequency    |
|--------------------------------------------|--------------|
| Hyperphosphatemia                          | 73.33%[4][7] |
| Hypercalcemia                              | 33.33%[7]    |
| Increased Aspartate Aminotransferase (AST) | 26.67%[7]    |
| Diarrhea                                   | 26.67%[7]    |
| Increased Alanine Aminotransferase (ALT)   | 23.33%[7]    |
| Hypertriglyceridemia                       | 23.33%[7]    |

Hyperphosphatemia is a known on-target effect of FGFR inhibition and serves as a pharmacodynamic biomarker.[4] It was reportedly well-managed with oral phosphate binders. [7]

# **Signaling Pathway Visualizations**

The following diagrams illustrate the FGFR signaling pathway and the inhibitory action of **gunagratinib**.





Click to download full resolution via product page

Caption: Canonical FGFR signaling pathways activated upon ligand binding.





Click to download full resolution via product page

Caption: **Gunagratinib** irreversibly binds to FGFR, blocking downstream signaling.

## **Experimental Protocols and Methodologies**

While specific, detailed laboratory protocols for **gunagratinib**'s development are proprietary, the methodologies employed can be summarized from public clinical trial records and biochemical data.

## Foundational & Exploratory





Biochemical Kinase Assays (General Methodology) To determine the IC50 values of **gunagratinib** against FGFR isoforms, biochemical assays are performed. These assays typically involve:

- Reagents: Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains, a suitable substrate (e.g., a synthetic peptide), and ATP.
- Procedure: The kinase, substrate, and varying concentrations of gunagratinib are incubated in a reaction buffer. The kinase reaction is initiated by adding ATP.
- Detection: After a set incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often measured using methods like fluorescence resonance energy transfer (FRET), luminescence (e.g., ADP-Glo), or radioisotope labeling.
- Analysis: The percentage of kinase inhibition is calculated for each drug concentration relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Clinical Trial Protocol (NCT03758664 Summary) The primary clinical study evaluating **gunagratinib** is a Phase I/IIa, first-in-human trial.[7]

- Study Title: A Study of ICP-192 (**Gunagratinib**) in Patients With Advanced Solid Tumors (NCT03758664).
- Objectives: To assess the safety, tolerability, pharmacokinetics/pharmacodynamics (PK/PD),
   and preliminary anti-tumor activity of gunagratinib.[4][7]
- Phase I (Dose Escalation):
  - Design: A modified 3+3 design.[7]
  - Population: Patients with advanced solid tumors, with or without FGF/FGFR alterations.[4]
  - Procedure: Patients received escalating daily doses of gunagratinib (starting from 2 mg and increasing to 4, 8, 10, 12, 14, 16 mg, etc.) in 21-day cycles to determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D).[4][7]



- Phase IIa (Dose Expansion):
  - Population: Patients with locally advanced or metastatic cholangiocarcinoma harboring FGFR2 gene fusions or rearrangements who had progressed after at least one prior line of therapy.[2][8]
  - Procedure: Patients were treated with gunagratinib at the RP2D (e.g., 12 mg or 20 mg once daily).[7][8]
  - Primary Endpoint: Objective Response Rate (ORR) evaluated by RECIST 1.1 criteria.[2][4]
  - Tumor Assessment: Radiological evaluations were performed at baseline and then every 6 weeks.[2]



Click to download full resolution via product page

Caption: Simplified workflow for the NCT03758664 Phase I/IIa clinical trial.

#### **Mechanisms of Resistance**

As with other targeted therapies, resistance to FGFR inhibitors can develop. Understanding these mechanisms is critical for developing next-generation agents and combination strategies. Resistance can be broadly categorized as:

• On-Target Resistance: This primarily involves the acquisition of secondary mutations in the FGFR kinase domain that interfere with drug binding.[9][10] Common sites include the



"gatekeeper" residue.[10] Preclinical data suggest **gunagratinib** may overcome resistance mutations that affect first-generation reversible inhibitors.[4]

Off-Target (Bypass) Resistance: This occurs when tumor cells activate alternative signaling
pathways to circumvent the FGFR blockade.[9][10] Examples include the activation of other
receptor tyrosine kinases or downstream signaling molecules like PI3K or RAS.[11]

#### Conclusion

**Gunagratinib** is a potent, irreversible pan-FGFR inhibitor that has demonstrated significant anti-tumor activity in cancers with aberrant FGFR signaling. Its covalent binding mechanism provides comprehensive and sustained inhibition of key oncogenic pathways. Clinical data, particularly in cholangiocarcinoma, have shown high response rates and a manageable safety profile. **Gunagratinib** represents a promising second-generation therapeutic for patients with FGFR-driven malignancies.[2]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Facebook [cancer.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ascopubs.org [ascopubs.org]
- 5. Current progress in cancer treatment by targeting FGFR signaling PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Phase 1 Results of Gunagratinib in Patients with Advanced Solid Tumors Harboring FGFR Pathway Alterations | CCA News Online [ccanewsonline.com]
- 8. The Use of Gunagratinib in Patients With Previously Treated Advanced CCA Harboring FGFR2 Fusions or Rearrangements: A Phase 2 Study - Journal of Oncology Navigation &



Survivorship [jons-online.com]

- 9. Mechanisms of resistance to FGFR inhibitors in the treatment of advanced cholangiocarcinoma with FGFR mutations: A literature review [accscience.com]
- 10. Mechanisms of acquired resistance to fibroblast growth factor receptor targeted therapy -PMC [pmc.ncbi.nlm.nih.gov]
- 11. Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Gunagratinib: A Technical Guide to its Mechanism of Action on FGFR Pathways]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10823835#gunagratinib-mechanism-of-action-on-fgfr-pathways]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com